
Estrone 17-Ethylene Ketal
Overview
Description
Estrone 17-Ethylene Ketal, also known as 3-Hydroxy-estra-1,3,5 (10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal, is a biochemical used in proteomics research . It is a Protected Estrone (E889050) used in the preparation of A-ring substituted estrogen derivatives as antitumor agents .
Synthesis Analysis
The synthesis of this compound involves the acetalization and ketalization of aldehydes and ketones with alcohols . This process proceeds smoothly in the presence of 0.1 mol % acid, without removing water . The process has many merits, such as commercial available catalysts with low cost and low loadings (as low as 0.03 mol %), quite a broad substrate scope (including various aldehydes, ketones, acid-sensitive substrates, and diols), a wide range of reaction temperature (−60 to 50 °C), high yields, large-scale preparation, environmental friendliness, and simple work-up procedure .
Molecular Structure Analysis
The molecular formula of this compound is C20H26O3 . Its molecular weight is 314.42 g/mol . The structure of this compound is composed of 17 carbon-carbon bonds arranged as four fused rings (three cyclohexane rings and a cyclopentane ring) .
Chemical Reactions Analysis
This compound is involved in the enantioselective Diels−Alder reaction promoted by an amidinium catalyst as efficiently as by a traditional Ti-TADDOLate Lewis acid . This reaction is one of the most useful methods for the protection of aldehydes/ketones .
Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . Its molecular weight is 314.42 g/mol and its molecular formula is C20H26O3 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Improved Synthesis : Estrone 17-Ethylene Ketal has been a subject of synthesis studies. An improved synthesis of 11-oxoestrone-3-acetate-17-ethyleneketal, with an overall yield of 30%, has been reported by Stéphan et al. (1995) (Stéphan et al., 1995).
- Derivative Preparation : Koshoev et al. (1963) studied the preparation of derivatives of DL-estrone and 19-norsteroids from 3-methoxy-Δ1,3,5,(10),9(11)-8,14-secoestratetraen-14,17-dione, involving this compound (Koshoev et al., 1963).
Analytical Methods
- Hormone Analysis in Environmental Samples : The analysis of estrone and related hormones in environmental samples, like sludge, involves this compound. Louros et al. (2019) described a method for the determination of estrone and 17α-ethinylestradiol in digested sludge, which is important for monitoring environmental contamination (Louros et al., 2019).
Environmental Impact
- Soil Sorption and Transformation : this compound, along with other estrogenic hormones, shows strong sorption to soil and undergoes transformation. Casey et al. (2005) explored the sorption, mobility, and transformation of these hormones in natural soil, important for understanding environmental impacts (Casey et al., 2005).
Hormone Analysis and Estrogenicity
- Estrogenicity Studies : In environmental and biochemical studies, the analysis of estrogenicity, involving this compound, is significant. Petersen and Tollefsen (2011) used rainbow trout hepatocytes to assess the combined toxicity of estrogen receptor agonists, including natural and synthetic estrogens (Petersen & Tollefsen, 2011).
Pharmaceutical Research
- Antiandrogen Activity : this compound derivatives have been investigated for potential antiandrogenic properties. Miyamoto et al. (2005) identified steroid derivatives, including an ethylene ketal of estrone, as potent antiandrogens, which is relevant in the context of prostate cancer treatment (Miyamoto et al., 2005).
Safety and Hazards
Estrone 17-Ethylene Ketal may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Future Directions
Mechanism of Action
Target of Action
Estrone 17-Ethylene Ketal is a derivative of Estrone . Estrone, one of the major mammalian estrogens, is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .
Mode of Action
Estrone enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes and the production of proteins that mediate the effects of estrone .
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .
Pharmacokinetics
Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol
Result of Action
The molecular and cellular effects of this compound’s action would be expected to be similar to those of estrone, given its structural similarity. Estrone, being an estrogen, plays a crucial role in the regulation of the menstrual cycle and the development of secondary sexual characteristics in females . It also has important effects on bone density, cardiovascular health, and brain function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proteins and lipids, can affect the compound’s bioavailability and action . Additionally, factors such as pH, temperature, and the presence of other drugs or substances can also impact the compound’s stability and efficacy .
properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYONAIDRKGWBX-YRXWBPOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "Bis-hydroxymethylation and Bis-imidazolylmethylation of Estrogens"?
A1: This research paper investigates the direct addition of bis-hydroxymethyl and bis-imidazolylmethyl groups to various estrogens, including estrone 17-ethylene ketal. The researchers successfully demonstrated two methods for this modification:
- Bis-hydroxymethylation: Treating this compound with paraformaldehyde and sodium hydroxide in dioxane at 50-55°C resulted in the addition of two hydroxymethyl (-CH2OH) groups to the molecule. []
- Bis-imidazolylmethylation: This modification was achieved by reacting this compound with paraformaldehyde and imidazole at 130-140°C or by reacting the bis-hydroxymethylated this compound with imidazole. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
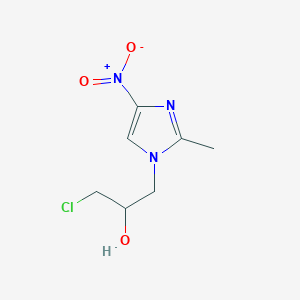




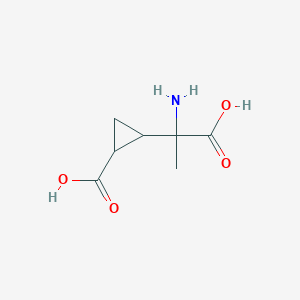
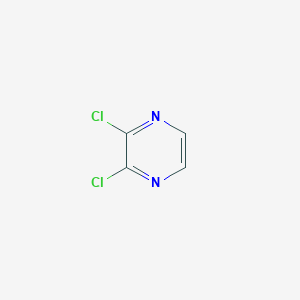
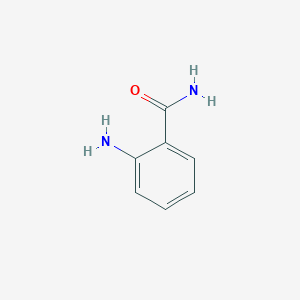
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

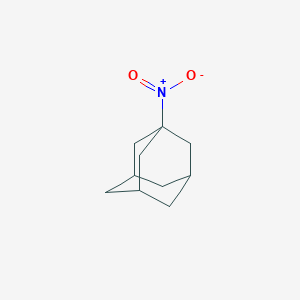

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)